Lipophilicity (XLogP3) Comparison: 6-Chloro Methyl Ester vs. Unsubstituted Analogs
The target compound exhibits a computed XLogP3 of 2.8 [1], whereas the unsubstituted methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate shows an XLogP3 of 2.2 . This ΔXLogP3 of +0.6 is attributable to the 6-chloro substituent and places the compound closer to the optimal lipophilicity range for CNS drug-likeness (XLogP3 2–3.5). The 6-bromo analog is estimated to have XLogP3 ~3.3–3.5, which may exceed the optimal range and increase promiscuity risk, while the 6-fluoro analog is predicted to have XLogP3 ~2.0–2.3, potentially limiting membrane permeability .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate: XLogP3 = 2.2; 6-Br analog: ~3.3–3.5 (estimated); 6-F analog: ~2.0–2.3 (estimated) |
| Quantified Difference | +0.6 vs. unsubstituted; −0.5 to −0.7 vs. Br analog; +0.5 to +0.8 vs. F analog |
| Conditions | Computed by XLogP3 algorithm (PubChem/Chem960); estimated values based on standard halogen π-substituent contributions |
Why This Matters
The 6-chloro substituent provides a lipophilicity balance that is closer to the CNS drug-likeness sweet spot than either the 6-bromo (excessively lipophilic) or 6-fluoro (sub-optimally polar) analogs, influencing scaffold selection for neurological target programs.
- [1] PubChem. (2026). Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate (CID 72183350) – Computed Properties. Retrieved April 30, 2026. View Source
